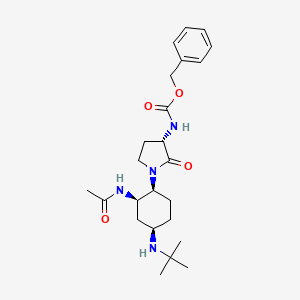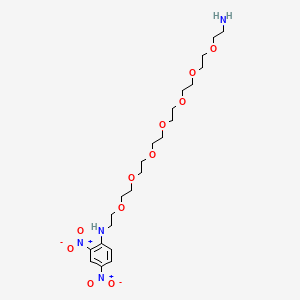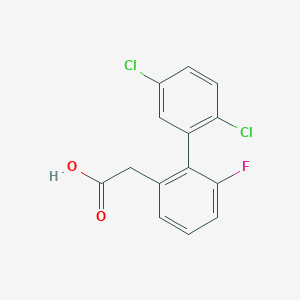
(2',5'-Dichloro-6-fluoro-biphenyl-2-yl)-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2’,5’-Dichloro-6-fluoro-biphenyl-2-yl)-acetic acid is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of two chlorine atoms and one fluorine atom attached to the biphenyl structure, along with an acetic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2’,5’-Dichloro-6-fluoro-biphenyl-2-yl)-acetic acid typically involves the following steps:
Halogenation: The biphenyl core is first halogenated to introduce chlorine and fluorine atoms at specific positions.
Acetylation: The halogenated biphenyl is then subjected to acetylation to introduce the acetic acid functional group.
The reaction conditions for these steps often involve the use of halogenating agents such as chlorine gas or fluorine-containing compounds, and acetylating agents like acetic anhydride or acetyl chloride. Catalysts and solvents may also be used to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of (2’,5’-Dichloro-6-fluoro-biphenyl-2-yl)-acetic acid may involve large-scale halogenation and acetylation processes. These processes are typically carried out in reactors under controlled temperature and pressure conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2’,5’-Dichloro-6-fluoro-biphenyl-2-yl)-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of biphenyl derivatives with reduced functional groups.
Substitution: The halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce biphenyl derivatives with reduced functional groups.
Scientific Research Applications
(2’,5’-Dichloro-6-fluoro-biphenyl-2-yl)-acetic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2’,5’-Dichloro-6-fluoro-biphenyl-2-yl)-acetic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms and the acetic acid functional group can influence its binding affinity and activity. The specific pathways and molecular targets involved depend on the context of its application, such as its use in biological or chemical systems.
Comparison with Similar Compounds
Similar Compounds
(2’,5’-Dichloro-biphenyl-2-yl)-acetic acid: Lacks the fluorine atom, which may affect its chemical properties and reactivity.
(2’,5’-Dichloro-6-fluoro-biphenyl-2-yl)-methanol: Contains a methanol group instead of an acetic acid group, leading to different chemical behavior.
(2’,5’-Dichloro-6-fluoro-biphenyl-2-yl)-amine: Features an amine group, which can result in different biological activities and applications.
Uniqueness
The unique combination of chlorine, fluorine, and acetic acid functional groups in (2’,5’-Dichloro-6-fluoro-biphenyl-2-yl)-acetic acid gives it distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C14H9Cl2FO2 |
|---|---|
Molecular Weight |
299.1 g/mol |
IUPAC Name |
2-[2-(2,5-dichlorophenyl)-3-fluorophenyl]acetic acid |
InChI |
InChI=1S/C14H9Cl2FO2/c15-9-4-5-11(16)10(7-9)14-8(6-13(18)19)2-1-3-12(14)17/h1-5,7H,6H2,(H,18,19) |
InChI Key |
GKPQPLITXNQYMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=C(C=CC(=C2)Cl)Cl)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


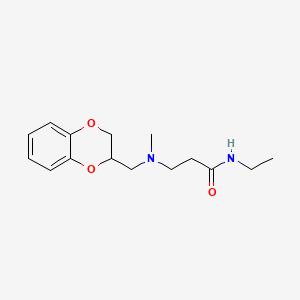
![Acetic acid, cyano[(2-nitrophenyl)hydrazono]-, ethyl ester](/img/structure/B14074080.png)
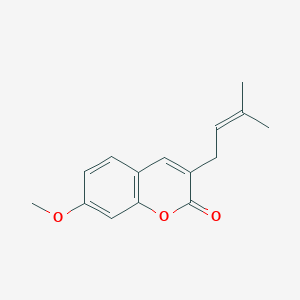

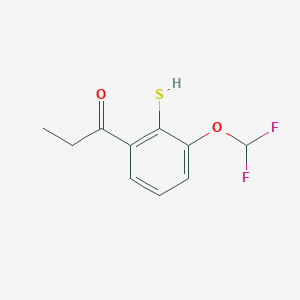
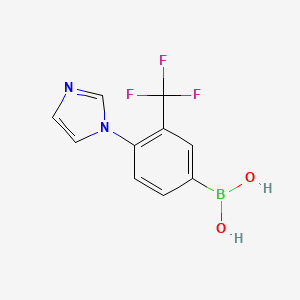
![2,4,5-tribromo-1-[(4-methoxyphenyl)methyl]-1H-imidazole](/img/structure/B14074111.png)
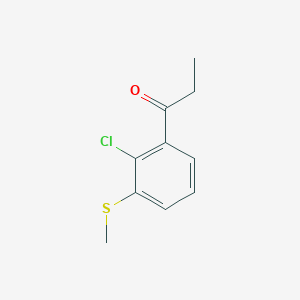
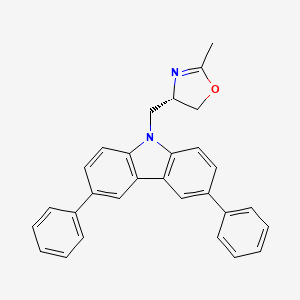
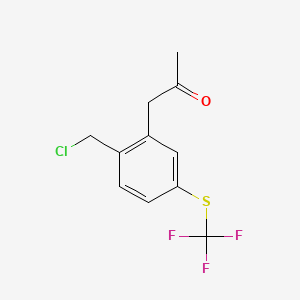
![2-{[2,4-Bis(trifluoromethyl)phenyl]methylidene}propanedinitrile](/img/structure/B14074128.png)
